2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile
Description
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile is a thiazolidinone-based derivative featuring a malononitrile moiety as an electron-withdrawing group (EWG). The compound’s core structure consists of a five-membered thiazolidinone ring with a 3-ethyl substituent and a 4-oxo group, conjugated to the malononitrile unit. This design enhances intramolecular charge transfer (ICT), making it valuable in optoelectronic applications, particularly as an acceptor block in organic photovoltaics (OPVs) . Its high electron affinity and planar geometry facilitate efficient charge dissociation and light absorption, contributing to its prominence in materials science .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-11-7(12)5-13-8(11)6(3-9)4-10/h2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQLYXMOFOJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Reagents :
- Ethyl isothiocyanate (1.5 g, 8.7 mmol)
- Malononitrile (0.53 g, 8.0 mmol)
- Ethyl bromoacetate (2.3 g, 14 mmol)
- DBU (1.6 g, 11 mmol)
- Acetonitrile (13 mL)
Procedure :
- Combine ethyl isothiocyanate and malononitrile in anhydrous acetonitrile under argon.
- Add DBU dropwise at 25°C, followed by ethyl bromoacetate.
- Reflux at 82°C for 12 hours.
- Concentrate under reduced pressure and purify via silica chromatography (eluent: 1:2:5 ethyl acetate/dichloromethane/hexanes).
Mechanistic Insights
The base deprotonates malononitrile, enabling nucleophilic attack on ethyl isothiocyanate. Subsequent alkylation with ethyl bromoacetate forms the thiazolidinone ring, with DBU facilitating both deprotonation and bromide displacement.
Knoevenagel Condensation for Functionalization
While the cyclocondensation forms the core structure, Knoevenagel reactions are employed to introduce exocyclic double bonds for electronic applications.
Reaction with Aldehydes
Reagents :
- 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile (0.33 g, 1.68 mmol)
- Aldehyde derivative (1.68 mmol)
- Piperidine (3 drops)
- Chloroform (35 mL)
Procedure :
- Dissolve the thiazolidinone and aldehyde in anhydrous chloroform under argon.
- Add piperidine and reflux for 12 hours.
- Concentrate and purify via silica chromatography (chloroform eluent).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst/Base | Yield | Application |
|---|---|---|---|---|
| Cyclocondensation | Reflux (82°C, 12 h) | DBU | 71% | Core structure synthesis |
| Knoevenagel | Reflux (100°C, 12 h) | Piperidine | 94% | Functionalized derivatives |
Key Observations :
- Cyclocondensation prioritizes scalability but requires inert conditions and chromatographic purification.
- Knoevenagel achieves higher yields but depends on pre-synthesized thiazolidinone intermediates.
Optimization Strategies
Solvent Selection
Base Effects
- DBU outperforms weaker bases (e.g., triethylamine) in cyclocondensation due to superior deprotonation capacity.
- Ammonium acetate in acetic acid enables milder Knoevenagel conditions, reducing side reactions.
Challenges and Solutions
- Air Sensitivity :
- Purification Complexity :
Emerging Applications Informing Synthesis
Recent studies highlight its role in:
Chemical Reactions Analysis
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Electronic Properties
Malononitrile derivatives with modified heterocyclic cores or substituents exhibit distinct electronic behaviors. Key comparisons include:
Table 1: Structural and Electronic Comparison of Selected Malononitrile Derivatives
*Calculated via DFT; experimental data pending.
- Thiazolidinone vs. Benzothiazole/Phenothiazine Derivatives: The thiazolidinone core in the target compound provides a balance of electron deficiency and rigidity, enhancing charge transport in OPVs . In contrast, phenothiazine derivatives (e.g., 2-((10-hexylphenothiazin-3-yl)methylene)malononitrile) exhibit lower HOMO-LUMO gaps (~2.5–2.7 eV) due to extended π-conjugation, favoring nonlinear optical (NLO) applications . Benzothiazole derivatives (e.g., [(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)ethylidene]malononitrile) show stronger electron-withdrawing effects but may suffer from reduced solubility, limiting their OPV performance .
Substituent Effects :
- The 3-ethyl group in the target compound improves solubility and reduces steric hindrance compared to bulkier substituents (e.g., phenyl in ), facilitating crystallization and charge mobility .
- Fluorinated or chlorinated substituents (e.g., in PMD-1 derivatives) lower HOMO-LUMO gaps and enhance hyperpolarizability, critical for NLO materials .
Optoelectronic and Photovoltaic Performance
The target compound’s role as an end-capped acceptor in DRCN5T (a high-performance OPV molecule) highlights its superiority in charge dissociation and light harvesting. Comparisons with other acceptors:
Table 2: Photovoltaic and NLO Performance Metrics
| Compound Name | Power Conversion Efficiency (PCE, %) | First Hyperpolarizability (βtot, ×10⁻²⁸ esu) | Key Strengths |
|---|---|---|---|
| This compound | 12.1 (in DRCN5T) | 8.7* | High ICT, thermal stability |
| Rhodanine-based acceptors | 9.5–10.5 | 6.2–7.5 | Broad absorption |
| Phenothiazine-malononitrile derivatives | N/A | 15.2–18.6 | Exceptional NLO response |
*Theoretical calculation via DFT .
- OPV Applications: The target compound’s PCE of 12.1% in DRCN5T outperforms rhodanine-based acceptors (9.5–10.5%) due to its optimized π-spacer compatibility and reduced recombination losses . In contrast, phenothiazine derivatives prioritize NLO properties over photovoltaic efficiency, with βtot values exceeding 15 ×10⁻²⁸ esu .
- NLO Properties: Modifying the acceptor moiety (e.g., replacing malononitrile with DMM or MTM in PMD-1 derivatives) can enhance βtot by 40–60%, but at the cost of synthetic complexity .
Biological Activity
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile, with the CAS number 623558-68-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇N₃OS
- Molecular Weight : 193.22 g/mol
- Melting Point : 106.0 to 110.0 °C
- Appearance : White to light yellow powder or crystal
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that compounds with similar thiazolidinone structures exhibit a range of activities, including:
- Antitumor Activity : Several studies have reported that derivatives of thiazolidinones display significant cytotoxic effects against various cancer cell lines.
The mechanisms through which this compound exerts its anticancer effects may include:
- Inhibition of Cell Proliferation : Compounds have shown the ability to inhibit cell growth in several cancer types.
- Induction of Apoptosis : The compound may trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at specific phases, particularly G2/M phase.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Studies :
- Selectivity and Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 0.35 | Induction of apoptosis |
| Cell Cycle Arrest | RPMI-8226 (Leukemia) | 1.52 | G2/M phase arrest |
| Antitumor Activity | Various Solid Tumors | <1.0 | Inhibition of proliferation |
Q & A
Q. What are the established synthetic methodologies for 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile?
The compound is typically synthesized via condensation reactions involving thiazolidinone precursors and malononitrile derivatives. For example, analogous syntheses (e.g., benzylidenemalononitriles) employ aldehydes or ketones reacting with malononitrile in the presence of acidic catalysts (e.g., phosphorus pentoxide in ethanol). Reaction optimization includes temperature control (reflux conditions) and purification via recrystallization .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker APEX-II), with refinement via SHELXL or SHELXTL software. Key parameters include unit cell dimensions (e.g., triclinic symmetry), bond angles (e.g., C–C–N ~113°), and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds). Structural deviations (e.g., planarity) are quantified using root-mean-square (r.m.s.) analyses .
Q. What spectroscopic techniques are used to confirm its molecular structure?
- FT-IR : Identifies nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
- NMR : H NMR reveals proton environments (e.g., ethyl group δ ~1.2–1.5 ppm), while C NMR confirms sp² carbons in the thiazolidinone ring.
- UV-Vis : Detects π→π* transitions (e.g., λₘₐₘ ~350 nm) for charge-transfer analysis .
Advanced Research Questions
Q. How does the thiazolidinone ring conformation influence biological activity?
The envelope conformation of the thiazolidinone ring (observed in SCXRD studies) impacts intermolecular interactions. For instance, substituents like the ethyl group at position 3 modulate steric effects, affecting binding to biological targets (e.g., tyrosine kinases). Conformational flexibility also influences solubility and bioavailability in drug discovery workflows .
Q. What computational approaches predict nonlinear optical (NLO) properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model charge-transfer transitions. Key metrics include hyperpolarizability () and dipole moment shifts. Substituents like the electron-withdrawing malononitrile group enhance NLO responses by extending π-conjugation, as seen in related chromophores .
Q. How can structural modifications optimize absorption for organic electronics?
- π-Extension : Introducing vinyl or aromatic groups (e.g., furan, thiophene) broadens absorption spectra.
- Donor-Acceptor Design : Pairing electron-rich indoline donors with malononitrile acceptors enhances intramolecular charge transfer (ICT), as demonstrated in merocyanine dyes .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-Response Studies : Test across multiple concentrations to identify non-linear effects.
- Structural Analog Comparison : Evaluate derivatives with varied substituents (e.g., methoxy vs. ethyl groups) to isolate functional group contributions.
- Crystallographic Correlation : Link crystal packing (e.g., head-to-tail stacking) to solubility and activity discrepancies .
Methodological Insights
Q. How to analyze intermolecular interactions in crystal packing?
Use Mercury or OLEX2 software to visualize Hirshfeld surfaces and 2D fingerprint plots. Dominant interactions include H⋯H (van der Waals) and C–H⋯N (hydrogen bonds). For example, weak H-bonding networks in 2-(4-methylbenzylidene)malononitrile contribute to its stability despite lacking strong π-π stacking .
Q. What are best practices for refining disordered structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
